![molecular formula C13H14ClN B13484014 1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
1H,2H,3H,4H-benzo[h]quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a heterocyclic aromatic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a fused benzene and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride typically involves cycloisomerization reactions. One common method includes the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals such as platinum or by Brønsted acids . The reaction conditions often involve the use of trifluoromethanesulfonic acid for electrophilic activation, leading to almost quantitative cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cycloisomerization processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1H,2H,3H,4H-benzo[h]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other functionalized derivatives, which are valuable in further chemical synthesis and applications.
科学的研究の応用
1H,2H,3H,4H-benzo[h]quinoline hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Benzo[h]quinoline: Shares a similar fused ring structure but lacks the hydrochloride group.
Isoquinoline: Another heterocyclic compound with a similar structure but different chemical properties.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Uniqueness: 1H,2H,3H,4H-benzo[h]quinoline hydrochloride is unique due to its specific fused ring system and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C13H14ClN |
|---|---|
分子量 |
219.71 g/mol |
IUPAC名 |
1,2,3,4-tetrahydrobenzo[h]quinoline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12;/h1-2,4,6-8,14H,3,5,9H2;1H |
InChIキー |
PLYAYIKADXDZCX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
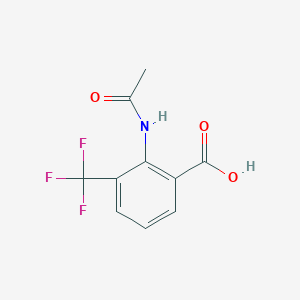
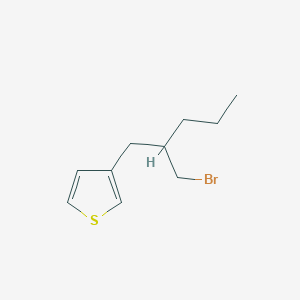
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
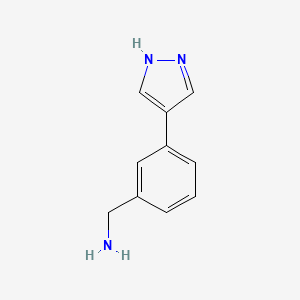
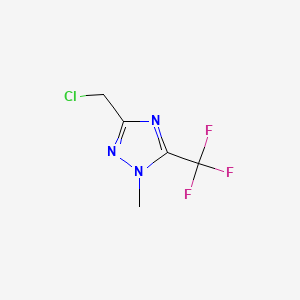
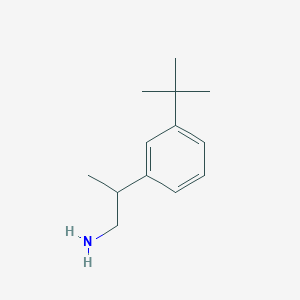
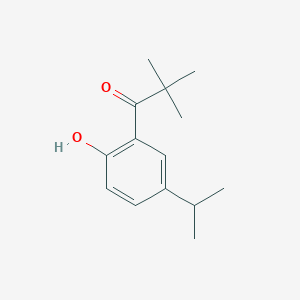
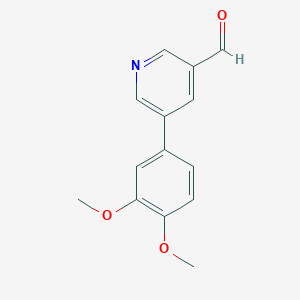
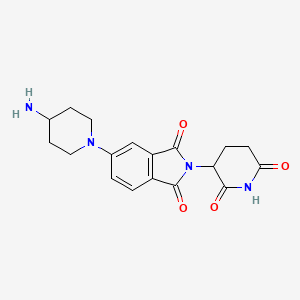

![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
